[(2-Ethoxyethyl)sulfanyl]benzene
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Overview
Description
[(2-Ethoxyethyl)sulfanyl]benzene is an organic compound with the molecular formula C11H16OS It is a derivative of benzene, where a sulfanyl group is substituted with a 2-ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with 2-ethoxyethanethiol in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The process can be summarized as follows:
- Benzene reacts with 2-ethoxyethanethiol.
- A catalyst, such as titanium tetraisopropoxide, is used to facilitate the reaction.
- The reaction mixture is heated to 50-70°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
[(2-Ethoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Ethoxyethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
[(2-Ethoxyethyl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(2-Methoxyethyl)sulfanyl]benzene: This compound has a methoxy group instead of an ethoxy group, leading to different chemical properties.
[(2-Ethoxyethyl)thio]benzene: The thioether linkage in this compound results in different reactivity compared to the sulfanyl group.
Uniqueness
This compound is unique due to its specific combination of the ethoxyethyl and sulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
19594-05-9 |
---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-ethoxyethylsulfanylbenzene |
InChI |
InChI=1S/C10H14OS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
NNMYRIQJNYKPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSC1=CC=CC=C1 |
Origin of Product |
United States |
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